molecular formula C20H27N5O3S B2869058 N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899951-44-1

N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2869058
CAS No.: 899951-44-1
M. Wt: 417.53
InChI Key: TZBDAHNDBJUJRF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic small molecule recognized for its potential as a kinase inhibitor. Its molecular architecture, featuring a hexahydroquinazolinone core linked to a 4-methylpiperazine moiety, is characteristic of compounds designed to target adenosine triphosphate (ATP)-binding sites of kinase enzymes. This structural class suggests a research focus on the modulation of cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle and transcription. By potentially inhibiting specific CDK isoforms, this compound serves as a valuable chemical probe in oncology research for investigating dysregulated cell cycle progression in various cancer models. The furan-methyl-thioacetamide group may contribute to its binding affinity and selectivity profile. Consequently, its primary research utility lies in elucidating complex kinase signaling pathways, studying mechanisms of cell proliferation, and supporting the in vitro discovery and characterization of novel therapeutic agents targeting kinase-driven diseases. It is an essential tool for biochemical and cell-based assays in academic and pharmaceutical discovery laboratories.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-23-8-10-24(11-9-23)25-17-7-3-2-6-16(17)19(22-20(25)27)29-14-18(26)21-13-15-5-4-12-28-15/h4-5,12H,2-3,6-11,13-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDAHNDBJUJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone structure.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts alkylation reaction.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a condensation reaction with appropriate thiol and acylating agents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and thioacetamide group can be susceptible to oxidation under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the quinazolinone core may yield dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide would depend on its specific biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Piperazine-Containing Acetamides

Compound Name Key Features Biological Activity Synthesis Yield Reference
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole core, methylpiperazine Anticancer activity (unspecified targets) Not reported
N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) Furan-carbonyl-piperazine, benzothiazole FT-IR C=O stretch at 1606 cm⁻¹; anticancer potential Not reported
Target Compound Hexahydroquinazolinone, thioacetamide, furan-methyl Unknown (structural similarities suggest CNS or anticancer applications)

Key Differences :

  • The thioether linkage may confer higher metabolic stability compared to carbonyl or ether bonds in analogues like BZ-I .

Furan-Modified Derivatives

Compound Name Key Features Biological Activity Reference
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-thioacetamide, furan Anti-exudative activity (49–62% inhibition at 10 mg/kg vs. diclofenac’s 52%)
Compound 22 (Benzo-oxazolo-oxazine derivative) Furan-methyl-piperazine, tetrahydrobenzo-oxazolo-oxazine Not reported
Target Compound Furan-methyl, hexahydroquinazolinone Hypothesized anti-inflammatory or anticancer activity

Key Differences :

  • The target’s hexahydroquinazolinone-thioacetamide system is structurally distinct from triazole-thioacetamides in , which showed moderate anti-exudative activity. This suggests the target may require functional group optimization for enhanced efficacy .
  • Compared to Compound 22’s benzo-oxazolo-oxazine core , the target’s saturated quinazolinone may reduce planarity, affecting membrane permeability.

Research Implications and Gaps

  • Activity Prediction : The target’s structural motifs align with anticancer (piperazine-benzothiazole hybrids ) and anti-inflammatory (thioacetamide-triazoles ) agents. However, empirical data are absent.
  • Optimization Opportunities: Introducing electron-withdrawing groups to the furan ring (e.g., carbonyl in BZ-I ) or varying the quinazolinone saturation could modulate activity.

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